molecular formula C15H17N3O4S2 B2832943 N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide CAS No. 1226455-35-1

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2832943
CAS No.: 1226455-35-1
M. Wt: 367.44
InChI Key: SCXWLTFYUKCTGH-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Indole Sulfonamide: The indole moiety is first sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The sulfonylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.

    Coupling with Pyridine Sulfonamide: The final step involves coupling the alkylated indole with pyridine-3-sulfonamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or pyridine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Sulfonamide antibiotics: Compounds with sulfonamide groups used in antibacterial treatments.

    Pyridine derivatives: Compounds with pyridine rings used in various chemical and pharmaceutical applications.

Uniqueness

N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide is unique due to its combination of indole, sulfonamide, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c19-23(20,18-10-7-13-4-1-2-6-15(13)18)11-9-17-24(21,22)14-5-3-8-16-12-14/h1-6,8,12,17H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWLTFYUKCTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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